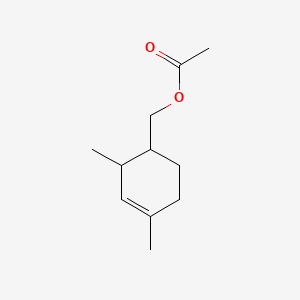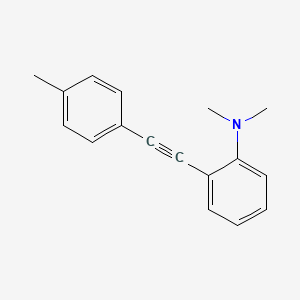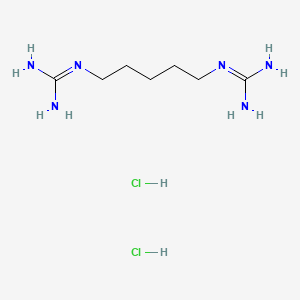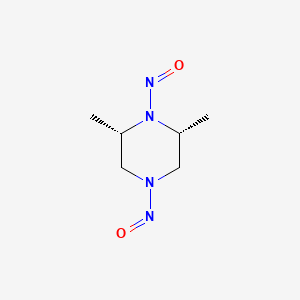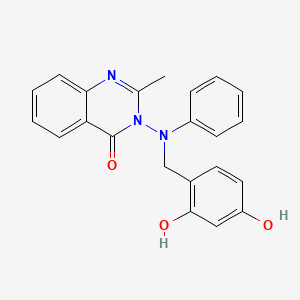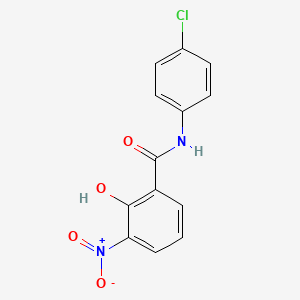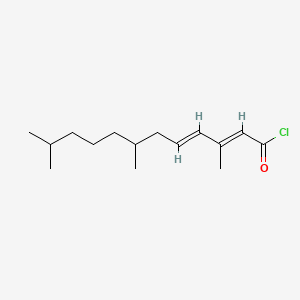
(+-)-(2E,4E)-3,7,11-Trimethyl-2,4-dodecadienoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a dodeca-2,4-dienoyl group with three methyl substitutions at positions 3, 7, and 11
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride typically involves the chlorination of the corresponding carboxylic acid. The carboxylic acid precursor can be synthesized through various methods, including the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the diene structure. The final step involves the reaction of the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the acyl chloride .
Industrial Production Methods
Industrial production of (E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the acyl chloride can yield the corresponding aldehyde or alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
Reduction Reactions: Aldehydes and alcohols.
Aplicaciones Científicas De Investigación
(E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicinal Chemistry: It is explored for its potential in the synthesis of pharmaceutical compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on proteins, enzymes, and other biomolecules, which can result in the modification of their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
3,7,11-trimethyldodeca-2,4-dienoyl chloride: Lacks the (E,E) configuration.
3,7,11-trimethyldodeca-2,4-dienoyl bromide: Similar structure but with a bromine atom instead of chlorine.
3,7,11-trimethyldodeca-2,4-dienoyl fluoride: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
(E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride is unique due to its specific (E,E) configuration, which can influence its reactivity and the stereochemistry of the products formed. This configuration can lead to different biological and chemical properties compared to its isomers and analogs .
Propiedades
Número CAS |
58223-34-0 |
|---|---|
Fórmula molecular |
C15H25ClO |
Peso molecular |
256.81 g/mol |
Nombre IUPAC |
(2E,4E)-3,7,11-trimethyldodeca-2,4-dienoyl chloride |
InChI |
InChI=1S/C15H25ClO/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h6,10-13H,5,7-9H2,1-4H3/b10-6+,14-11+ |
Clave InChI |
VWEIERGTXCMKKD-YMOPAIQUSA-N |
SMILES isomérico |
CC(C)CCCC(C)C/C=C/C(=C/C(=O)Cl)/C |
SMILES canónico |
CC(C)CCCC(C)CC=CC(=CC(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)
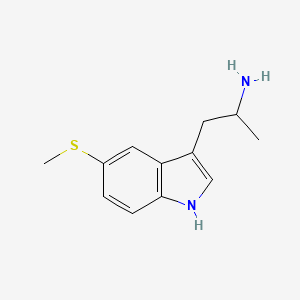
![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)


